REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[C:18]1([O:24][CH2:25][CH3:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl.[OH-].[Na+]>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([C:21]1[CH:22]=[CH:23][C:18]([O:24][CH2:25][CH3:26])=[CH:19][CH:20]=1)=[O:9] |f:3.4.5.6,8.9|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
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CUSTOM
|
Details
|
the reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to removal of the volatiles under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 200 ml of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the yellow solution was transferred to a 2 L 3-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was cooled to −3°
|
Type
|
CUSTOM
|
Details
|
did not exceed 4°
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
95% complete 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred at 4° for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by pouring over ice
|
Type
|
ADDITION
|
Details
|
Subsequently, the suspension was diluted with H2O (1 L )
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed 2× with 1N HCl, 1× with H2O, 2× with 1M NaOH, and 2× with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the volatiles, HPLC
|
Type
|
ADDITION
|
Details
|
a 1:7 mixture of ortho/para isomers
|
Type
|
CUSTOM
|
Details
|
Recrystallization 2× from 400 mL of absolute EtOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)C2=CC=C(C=C2)OCC)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |